Cas no 2229429-60-9 (1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol)

1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol structure
2229429-60-9 structure
商品名:1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol
CAS番号:2229429-60-9
MF:C11H20N2O
メガワット:196.289302825928
CID:5847580
PubChem ID:165781377

1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol
    • EN300-1731045
    • 2229429-60-9
    • インチ: 1S/C11H20N2O/c1-8(14)6-9-7-13(5)12-10(9)11(2,3)4/h7-8,14H,6H2,1-5H3
    • InChIKey: LDIKIDCXKDTLNR-UHFFFAOYSA-N
    • ほほえんだ: OC(C)CC1=CN(C)N=C1C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 196.157563266g/mol
  • どういたいしつりょう: 196.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 38Ų

1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1731045-0.05g
1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol
2229429-60-9
0.05g
$1200.0 2023-09-20
Enamine
EN300-1731045-10.0g
1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol
2229429-60-9
10g
$6144.0 2023-06-04
Enamine
EN300-1731045-0.25g
1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol
2229429-60-9
0.25g
$1315.0 2023-09-20
Enamine
EN300-1731045-2.5g
1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol
2229429-60-9
2.5g
$2800.0 2023-09-20
Enamine
EN300-1731045-1.0g
1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol
2229429-60-9
1g
$1429.0 2023-06-04
Enamine
EN300-1731045-5.0g
1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol
2229429-60-9
5g
$4143.0 2023-06-04
Enamine
EN300-1731045-5g
1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol
2229429-60-9
5g
$4143.0 2023-09-20
Enamine
EN300-1731045-0.1g
1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol
2229429-60-9
0.1g
$1257.0 2023-09-20
Enamine
EN300-1731045-0.5g
1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol
2229429-60-9
0.5g
$1372.0 2023-09-20
Enamine
EN300-1731045-10g
1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol
2229429-60-9
10g
$6144.0 2023-09-20

1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol 関連文献

1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-olに関する追加情報

1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol: A Comprehensive Overview

The compound with CAS No. 2229429-60-9, commonly referred to as 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features, which include a tert-butyl group attached to a pyrazole ring, along with a propanol side chain. These structural elements contribute to its versatile chemical properties and potential applications.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly due to their ability to modulate various biological targets. The presence of the tert-butyl group in this compound enhances its lipophilicity, making it an attractive candidate for designing bioactive molecules. Additionally, the propanol moiety introduces hydroxyl functionality, which can be further modified to optimize pharmacokinetic properties such as solubility and bioavailability.

One of the most promising applications of 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)propan-2-ol lies in its potential as a lead compound for anti-inflammatory and antitumor agents. Researchers have demonstrated that pyrazole-based compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, preclinical studies suggest that this compound may exhibit selective cytotoxicity against cancer cells, making it a valuable candidate for oncology drug development.

In addition to its therapeutic potential, this compound has also been explored for its role in materials science. The pyrazole ring is known for its aromatic stability and ability to form coordination complexes with metal ions. This property has led to investigations into its use as a ligand in the synthesis of metalloporphyrins and other coordination polymers, which have applications in catalysis and sensing technologies.

From a synthetic standpoint, the preparation of 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yloxy)propanal involves a multi-step process that typically begins with the synthesis of the pyrazole core. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation.

Looking ahead, ongoing research is focused on optimizing the pharmacokinetic profile of this compound through structural modifications. For instance, researchers are exploring the impact of substituting the tert-butyl group with other alkyl chains or functional groups on bioavailability and efficacy. These efforts are expected to yield improved analogs with enhanced therapeutic potential.

In conclusion, 1-(3-tert-butyl-1-methyl-1H-pyrazol4-yloxy)propanal stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique combination of structural features and promising biological activity positions it as a key player in future drug discovery and materials innovation.

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